molecular formula C6H6Cl2N2 B3354308 2,5-Bis(chloromethyl)pyrazine CAS No. 58549-95-4

2,5-Bis(chloromethyl)pyrazine

Cat. No.: B3354308
CAS No.: 58549-95-4
M. Wt: 177.03 g/mol
InChI Key: OUIUTOQNQNHRKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-Bis(chloromethyl)pyrazine typically involves the reaction of pyrazine with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

2,5-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions:

    Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

2,5-Bis(chloromethyl)pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)pyrazine is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely due to the presence of the chloromethyl groups, which can undergo various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context in which the compound is used .

Properties

IUPAC Name

2,5-bis(chloromethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIUTOQNQNHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307394
Record name 2,5-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58549-95-4
Record name 2,5-Bis(chloromethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58549-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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